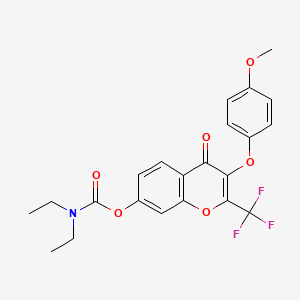

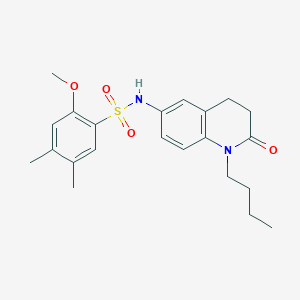

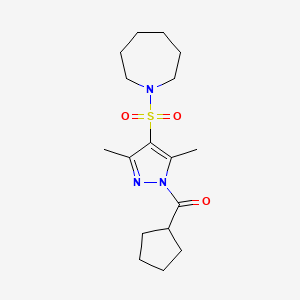

![molecular formula C22H27N3O4 B2552455 [2-[(1-cyanocycloheptyl)amino]-2-oxoethyl] 3-[[(E)-3-phenylprop-2-enoyl]amino]propanoate CAS No. 1031061-00-3](/img/structure/B2552455.png)

[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl] 3-[[(E)-3-phenylprop-2-enoyl]amino]propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions, starting from simpler precursors. For example, the reaction of 3-cyano-2H-cyclohepta[b]furan-2-one with enamines derived from isobutyraldehyde leads to the formation of 2-amino derivatives of 3-cyano-1,1-dimethyl-1,2-dihydroazulene . This suggests that similar strategies could be employed in the synthesis of the compound , utilizing cycloheptane derivatives and enamines. Additionally, the alkylation of amines with phenacyl bromides is mentioned as a method to form certain malononitrile derivatives , which could be relevant to the synthesis of the cyano and enoyl functional groups in the target compound.

Molecular Structure Analysis

The molecular structure of complex organic compounds is often elucidated using techniques such as X-ray crystallography, NMR, and IR spectroscopy. The paper discussing the revision of a malononitrile structure and its X-ray analysis indicates the importance of such techniques in confirming the molecular structure of organic compounds. Although the target compound is not specifically mentioned, the methods described are applicable for its structural analysis.

Chemical Reactions Analysis

The papers provided discuss various chemical reactions that could be related to the functional groups present in the target compound. For instance, the elimination of amines and migration of methyl groups upon heating with sulfuric acid could be relevant to reactions involving the amino and cyano groups. Furthermore, the resolution of racemic aminocyclohexanol derivatives and their application in asymmetric catalysis could provide insights into the stereochemistry and potential reactivity of the cycloheptyl amino moiety in the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of organic compounds are influenced by their functional groups and molecular structure. The synthesis of a dye derived from 4-dimethylaminobenzaldehyde and methyl cyanoacetate includes analysis of electronic properties, thermal behavior, and electrochemical characteristics, which are important aspects to consider for the target compound as well. These properties are essential for understanding the compound's behavior in various environments and potential applications.

Applications De Recherche Scientifique

Synthesis and Transformation for Heterocyclic Systems

The compound has been recognized for its utility in the synthesis and transformations of versatile reagents for the preparation of multifunctional heterocyclic systems. These systems, such as pyrroles, pyrimidines, pyridazines, pyrazoles, and isoxazoles, are fundamental in developing new drugs and materials due to their wide range of biological and chemical properties (Pizzioli et al., 1998).

Potential Analgetic Agents

Research into bridged 2-phenylcyclohexylamines, which can be derived from similar compounds, highlights the exploration of potential analgetic agents. This research underscores the broader pharmaceutical applications of such compounds in creating new therapeutic agents (Inoue et al., 1980).

Antioxidant and Anti-inflammatory Activity

The conjugates of amino acids with derivatives of the subject compound have been synthesized and evaluated for their antioxidant and anti-inflammatory activities. These conjugates showed good antioxidant properties, comparable to ascorbic acid, pointing to potential applications in developing anti-inflammatory and antioxidant therapies (Sahoo et al., 2011).

Advanced Organic Synthesis Techniques

The compound's derivatives have been applied in advanced organic synthesis techniques, including stereoselective photocyclization and enantioselective addition reactions. These applications are vital for producing enantiomerically pure substances, which are crucial in the pharmaceutical industry for creating more effective and less toxic drugs (Weigel et al., 1997; Asami et al., 2015).

Exploration of Cyclophosphamide Analogues

Research into labeled oxazaphosphorines for applications in mass spectrometry studies, including the synthesis of deuterium-labeled cyclophosphamides and ifosfamides, showcases the compound's relevance in analytical chemistry and drug development processes (Springer et al., 2007).

Propriétés

IUPAC Name |

[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl] 3-[[(E)-3-phenylprop-2-enoyl]amino]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O4/c23-17-22(13-6-1-2-7-14-22)25-20(27)16-29-21(28)12-15-24-19(26)11-10-18-8-4-3-5-9-18/h3-5,8-11H,1-2,6-7,12-16H2,(H,24,26)(H,25,27)/b11-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEHSKGMDMIBKHE-ZHACJKMWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)(C#N)NC(=O)COC(=O)CCNC(=O)C=CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCCC(CC1)(C#N)NC(=O)COC(=O)CCNC(=O)/C=C/C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(1-Cyanocycloheptyl)carbamoyl]methyl 3-(3-phenylprop-2-enamido)propanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

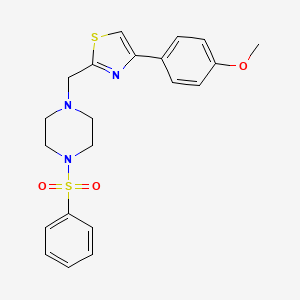

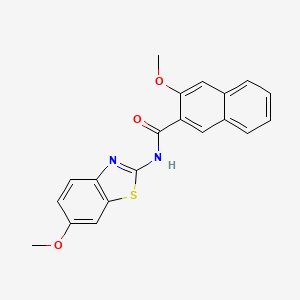

![2-(3-{[(4-chlorophenyl)sulfonyl]amino}phenoxy)-N-isopropylnicotinamide](/img/structure/B2552372.png)

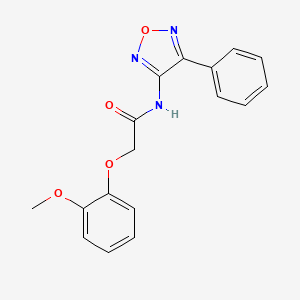

![3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2552381.png)

![Tert-butyl (3aS,6aR)-2-[(6-chloropyridazin-3-yl)methyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2552390.png)

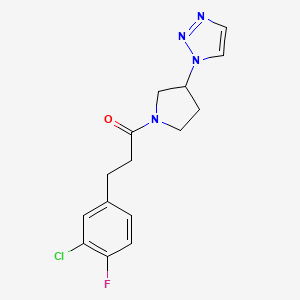

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)pyridine-3-sulfonamide](/img/structure/B2552391.png)